5,5'-Bis(tributylstannyl)-2,2'-bithiophene
Overview
Description
5,5’-Bis(tributylstannyl)-2,2’-bithiophene: is an organotin compound that features two thiophene rings connected by a single bond, with each thiophene ring substituted at the 5-position with a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bis(tributylstannyl)-2,2’-bithiophene typically involves the lithiation of 2,2’-bithiophene followed by a reaction with tributyltin chloride. The process can be summarized as follows:
Lithiation: 2,2’-Bithiophene is treated with n-butyllithium in tetrahydrofuran at low temperatures (around -78°C) to form the dilithiated intermediate.
Stannylation: The dilithiated intermediate is then reacted with tributyltin chloride to yield 5,5’-Bis(tributylstannyl)-2,2’-bithiophene.
Industrial Production Methods: While specific industrial production methods for 5,5’-Bis(tributylstannyl)-2,2’-bithiophene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5,5’-Bis(tributylstannyl)-2,2’-bithiophene undergoes several types of chemical reactions, including:
Stille Coupling: This is a palladium-catalyzed cross-coupling reaction where the compound reacts with various halides to form new carbon-carbon bonds.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions:
Oxidation and Reduction: Common oxidizing agents include m-chloroperbenzoic acid, while reducing agents can include lithium aluminum hydride.
Major Products:
Scientific Research Applications
5,5’-Bis(tributylstannyl)-2,2’-bithiophene has several scientific research applications:
Organic Electronics: It is used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Materials Science: The compound is a building block for the development of new materials with unique electronic properties.
Chemical Sensors: It is used in the development of sensors for detecting various chemical species due to its ability to form conductive polymers.
Mechanism of Action
The mechanism by which 5,5’-Bis(tributylstannyl)-2,2’-bithiophene exerts its effects is primarily through its role as a precursor in Stille coupling reactions. The tributylstannyl groups facilitate the formation of carbon-carbon bonds by transferring the organic group to the palladium catalyst, which then couples with the halide substrate. This process involves the formation of a palladium complex, oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
- 5,5’-Bis(trimethylstannyl)-2,2’-bithiophene
- 2,5-Bis(tributylstannyl)thiophene
- 5,5’-Bis(trimethylstannyl)-2,2’:5’,2’'-terthiophene
Comparison:
- 5,5’-Bis(trimethylstannyl)-2,2’-bithiophene: Similar in structure but with trimethylstannyl groups instead of tributylstannyl groups, which can affect the solubility and reactivity.
- 2,5-Bis(tributylstannyl)thiophene: Contains only one thiophene ring, making it less conjugated compared to 5,5’-Bis(tributylstannyl)-2,2’-bithiophene.
- 5,5’-Bis(trimethylstannyl)-2,2’:5’,2’'-terthiophene: Contains three thiophene rings, providing a longer conjugation length and potentially different electronic properties .
Properties
IUPAC Name |
tributyl-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4S2.6C4H9.2Sn/c1-3-7(9-5-1)8-4-2-6-10-8;6*1-3-4-2;;/h1-4H;6*1,3-4H2,2H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHJCBXNKUSQOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C2=CC=C(S2)[Sn](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58S2Sn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441296 | |
Record name | AGN-PC-0N63KQ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
744.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171290-94-1 | |
Record name | AGN-PC-0N63KQ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 171290-94-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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